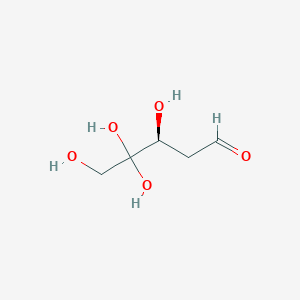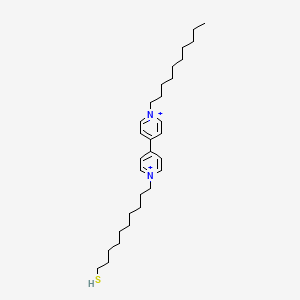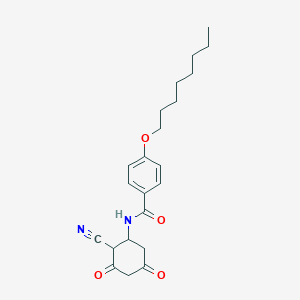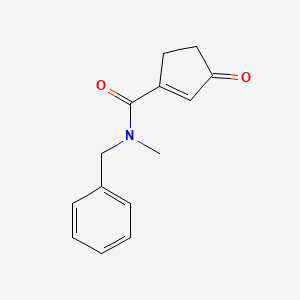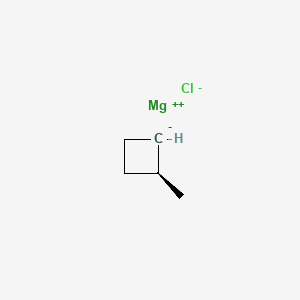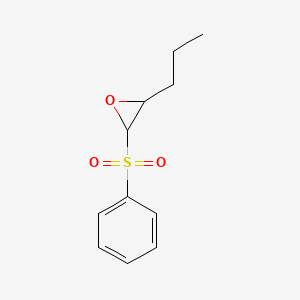
2-(Benzenesulfonyl)-3-propyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)-3-propyloxirane is an organic compound that belongs to the class of sulfones It is characterized by the presence of a benzenesulfonyl group attached to an oxirane ring, which is further substituted with a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3-propyloxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate epoxide precursor under basic conditions. One common method is the reaction of benzenesulfonyl chloride with 3-propyloxirane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfonyl)-3-propyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzenesulfonyl)-3-propyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfonyl)-3-propyloxirane involves the reactivity of the oxirane ring and the sulfonyl group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The sulfonyl group can participate in various chemical transformations, including oxidation and reduction reactions. These reactive sites make the compound versatile in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the oxirane ring.
2-(Benzenesulfonyl)ethanol: Contains a hydroxyl group instead of an oxirane ring, leading to different reactivity and applications.
3-(Benzenesulfonyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an oxirane ring.
Uniqueness
2-(Benzenesulfonyl)-3-propyloxirane is unique due to the presence of both an oxirane ring and a benzenesulfonyl group. This combination provides distinct reactivity patterns and potential for diverse applications in synthesis and research. The oxirane ring offers a site for nucleophilic attack, while the sulfonyl group can undergo various chemical transformations, making this compound a valuable tool in organic and medicinal chemistry.
Propriétés
Numéro CAS |
651726-54-4 |
|---|---|
Formule moléculaire |
C11H14O3S |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-3-propyloxirane |
InChI |
InChI=1S/C11H14O3S/c1-2-6-10-11(14-10)15(12,13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 |
Clé InChI |
HHWLYELAAKRISJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(O1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
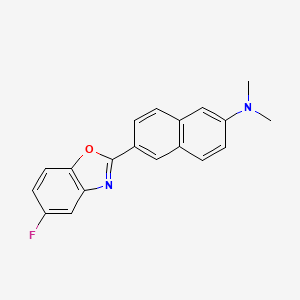
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)


![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)

